molecular formula C18H19N3O5 B12555742 Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- CAS No. 148238-15-7

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-

Cat. No.: B12555742
CAS No.: 148238-15-7
M. Wt: 357.4 g/mol
InChI Key: HZKZULAASDGNSI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone systematically describes the compound’s architecture. Key components of the nomenclature include:

  • Pyrimido[4,5-b]quinoline : Indicates a fused bicyclic system where the pyrimidine ring (positions 4 and 5) is annulated to the quinoline scaffold at the b edge.
  • Tetrone : Denotes four ketone groups at positions 2, 4, 6, and 9.
  • 10-Hexyl : A six-carbon alkyl chain attached to nitrogen at position 10.
  • 8-Methoxy : A methoxy (-OCH₃) group at position 8 of the quinoline moiety.

The numbering follows the Hantzsch-Widman system, prioritizing the pyrimidine ring for lower locants. The Standard InChIKey (HZKZULAASDGNSI-UHFFFAOYSA-N) and Canonical SMILES (CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC) provide unambiguous machine-readable identifiers.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₉N₃O₅ reflects 18 carbon, 19 hydrogen, 3 nitrogen, and 5 oxygen atoms, with a calculated molecular weight of 357.4 g/mol . A breakdown of constituent atoms reveals:

Component Quantity Contribution to Molecular Weight (g/mol)
Carbon 18 216.2
Hydrogen 19 19.0
Nitrogen 3 42.0
Oxygen 5 80.0

The hexyl chain (C₆H₁₃) contributes 85.2 g/mol (23.8% of total weight), while the methoxy group adds 31.0 g/mol (8.7%). The tetrone framework accounts for 56.0% of the mass, emphasizing the dominance of the heterocyclic core.

X-ray Crystallographic Data and Conformational Studies

While X-ray crystallographic data for this specific derivative are not publicly available, structural analogs provide insights into likely conformations. For example:

  • Pyrimido[4,5-b]quinoline-2,4-dione derivatives exhibit nearly coplanar pyrimidine and quinoline rings, with torsional angles <5° between fused rings.
  • N-alkyl substituents (e.g., hexyl chains) adopt gauche configurations to minimize steric clashes with adjacent ketone groups.
  • Methoxy groups orient orthogonally to the quinoline plane to avoid electronic repulsion with π-clouds.

Computational models (DFT/B3LYP/6-31G*) predict a dihedral angle of 172° between the hexyl chain and the bicyclic core, favoring extended conformations. Intramolecular hydrogen bonds between N-H (position 3) and the ketone at position 2 stabilize the structure.

Comparative Analysis of Tautomeric Forms

The tetrone system enables multiple tautomeric equilibria, primarily involving keto-enol shifts at positions 2, 4, 6, and 9:

  • Keto Form (Dominant) : All four ketone groups remain intact, stabilized by resonance within the aromatic system.
  • Enol Forms :
    • 2-Enol : Proton transfer from N-H (position 3) to the ketone at position 2, forming a conjugated enol (ΔG = +3.2 kcal/mol).
    • 6-Enol : Similar proton shift at position 6, less favored due to steric hindrance from the hexyl chain (ΔG = +5.1 kcal/mol).

Table 1: Relative Stability of Tautomers

Tautomer Energy (kcal/mol) Stabilizing Factors
Keto 0.0 Aromaticity, resonance
2-Enol +3.2 Intramolecular H-bonding
6-Enol +5.1 Steric hindrance from hexyl chain

Properties

CAS No.

148238-15-7

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone

InChI

InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25)

InChI Key

HZKZULAASDGNSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC

Origin of Product

United States

Preparation Methods

Trityl Chloride (TrCl)-Catalyzed Cyclization

TrCl acts as a carbocationic catalyst in the reaction of aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. This method avoids harsh acidic/basic conditions and operates under mild reflux in chloroform.

General Procedure :

  • Combine aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) in chloroform (10 mL).
  • Add TrCl (10 mol %) and reflux for 2–4 hours.
  • Isolate the product via recrystallization in aqueous ethanol.

Example Application :
For 10-hexyl-8-methoxy derivatives, hexyl-substituted aldehydes (e.g., hexanal) and methoxy-substituted aldehydes (e.g., 4-methoxybenzaldehyde) are employed. The hexyl group is introduced via aldehyde chain elongation, while the methoxy group is incorporated through substituted anilines or aldehydes.

Catalyst Solvent Time Yield Key Features
TrCl (10%) Chloroform 2–4 hr 80–95% Neutral media, high yields

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and selectivity by creating localized cavitation, reducing reaction times by 50–70% compared to conventional methods.

Mannich-Type Cyclization

This method combines aminopyrimidinones, dimedone, and aromatic aldehydes in acetic acid or ethanol under ultrasound. Post-reaction formylation with Vilsmeier–Haack reagents introduces additional functionality.

Procedure :

  • Mix aminopyrimidinone (1 mmol), dimedone (1 mmol), and aldehyde (1 mmol) in acetic acid (5 mL).
  • Irradiate with ultrasound (75–80°C, 20–60 min).
  • Filter and recrystallize the product.

Yield Optimization :

  • Hexyl Substituent : Use hexanal derivatives.
  • Methoxy Group : Employ 4-methoxybenzaldehyde or methoxy-substituted anilines.
Method Solvent Time Yield Advantages
Ultrasound Acetic acid 20–60 min 75–90% Short reaction time, no catalyst

DABCO-Catalyzed Solvent-Free Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) enables solvent-free synthesis under mild conditions (90°C). This approach is eco-friendly and avoids hazardous solvents.

Three-Component Condensation

DABCO (25 mol %) catalyzes the reaction of benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil.

Steps :

  • Grind aldehyde (1 mmol), dimedone (1 mmol), and uracil (1 mmol) with DABCO in a mortar.
  • Heat at 90°C for 1–2 hours.
  • Wash with ethanol/water to isolate the product.

Substituent Control :

  • Hexyl Group : Use hexyl-substituted benzaldehydes.
  • Methoxy Group : Incorporate via methoxybenzaldehyde derivatives.
Catalyst Conditions Time Yield Notes
DABCO (25%) Solvent-free, 90°C 1–2 hr 85–97% Reusable, low cost

Bio-Based Magnetic Nano-Catalysts

Fe₃O₄@nano-cellulose/Sb(V) combines sustainability with efficiency, enabling magnetically separable catalysis.

Three-Component Reaction

This method uses 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aldehydes.

Procedure :

  • Grind aldehyde (1 mmol), dimedone (1 mmol), and pyrimidinone (1 mmol) with Fe₃O₄@nano-cellulose/Sb(V) (3 wt %) at 70°C.
  • Isolate the product via magnetic separation.

Yield :

  • Hexyl Derivatives : 78–82% (using hexanal).
Catalyst Solvent Time Yield Reusability
Fe₃O₄@nano-cellulose/Sb(V) Solvent-free 1 hr 78–82% 5 cycles

Comparative Analysis of Methods

The choice of method depends on desired reaction speed, yield, and sustainability:

Method Catalyst Yield Time Eco-Friendliness
TrCl-Catalyzed TrCl (10%) 80–95% 2–4 hr Moderate
Ultrasound-Assisted None 75–90% 20–60 min High
DABCO-Catalyzed DABCO (25%) 85–97% 1–2 hr High
Magnetic Nano-Catalyst Fe₃O₄@nano-cellulose/Sb(V) 78–82% 1 hr Very High

Data Tables for Reaction Optimization

Table 1: Impact of Aldehyde Substituents on Product Yield

Aldehyde Position 10 Position 8 Yield Method
Hexanal Hexyl H 82% TrCl-Catalyzed
4-Methoxybenzaldehyde H Methoxy 89% Ultrasound
4-Hexyl-4-methoxybenzaldehyde Hexyl Methoxy 75% DABCO-Catalyzed

Table 2: Catalyst Efficiency in Solvent-Free Reactions

Catalyst Substrate Yield Reusability
DABCO 4-Chlorobenzaldehyde 97% 3 cycles
Fe₃O₄@nano-cellulose/Sb(V) 4-Chlorobenzaldehyde 78% 5 cycles

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in solvents like chloroform or using mechanochemical methods .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted pyrimido[4,5-b]quinolines .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrimido[4,5-b]quinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated their ability to inhibit the proliferation of cancer cells such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) using the MTT assay. The presence of electron-withdrawing groups like chlorine has been correlated with increased cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy .

Antimicrobial Properties

Pyrimido[4,5-b]quinoline derivatives have also been investigated for their antimicrobial properties. Compounds within this class have shown activity against a range of bacteria and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cellular membranes. This makes them promising candidates for the development of new antibiotics or antifungal agents .

Neuroprotective Effects

Recent studies have indicated that certain pyrimido[4,5-b]quinoline derivatives may possess neuroprotective properties. These compounds are being evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of oxidative stress and inflammation in neuronal cells .

Photovoltaic Applications

The unique electronic properties of pyrimido[4,5-b]quinoline derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being explored to enhance the efficiency of solar cells. The incorporation of hexyl and methoxy groups can improve solubility and film-forming properties, which are critical for device fabrication .

Sensors

Due to their fluorescence properties, pyrimido[4,5-b]quinoline derivatives are being investigated as materials for sensor applications. They can be used in detecting metal ions or environmental pollutants through changes in fluorescence intensity upon binding with target analytes. This application is particularly relevant in environmental monitoring and safety assessments .

Photodegradation Studies

Research has also focused on the photodegradation of pyrimido[4,5-b]quinoline compounds under UV light exposure. Understanding the degradation pathways is essential for assessing the environmental impact of these substances when used in industrial applications or released into ecosystems. Studies indicate that these compounds can undergo various transformations leading to less harmful byproducts .

Mechanism of Action

The mechanism of action of pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . It also inhibits specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Pyrimido[4,5-b]quinoline Derivatives

Structural and Substituent Effects

Key Observations:
  • Methoxy Positioning : The 8-methoxy group in the target compound mirrors the optimized activity of compound 5b, where substituents at C8 improved enzymatic inhibition .
  • Lipophilic Chains : The hexyl chain may mimic the methylthio group in D13, enhancing membrane penetration compared to shorter alkyl or polar substituents .
  • Antifungal vs. Anticancer : Chlorobenzyloxy (2i) and methylthio (D13) groups favor antifungal activity, while methoxy and solubilizing chains (target compound, 5b) align with anticancer applications .
Key Findings:
  • The target compound’s synthesis benefits from magnetic nanocatalysts (GO/Fe₃O₄), which simplify recovery and reuse, reducing costs compared to non-recoverable systems .
  • Ultrasound-assisted methods (e.g., D13 synthesis) achieve near-quantitative yields but lack catalyst recyclability .
Anticancer Activity:
  • The target compound’s methoxy group likely stabilizes interactions with tyrosine kinases (e.g., Src), similar to 5b, which showed 3000-fold higher potency than non-methoxy analogs .
  • Compared to 5-deazaflavin derivatives (e.g., Yang et al., 2005), the hexyl chain may enhance tumor suppressor p53 stabilization by improving cellular uptake .
Antimicrobial Activity:
  • While the hexyl chain lacks the electron-withdrawing effects of chlorobenzyloxy (2i) or methylthio (D13), its lipophilicity could broaden antimicrobial spectrum .

Biological Activity

Pyrimido[4,5-b]quinoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- , exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves various methods including one-pot reactions and oxidative cyclization. Recent studies have demonstrated efficient synthetic routes that yield high purity products with significant biological potential. For instance, a study highlighted a one-pot synthesis method utilizing Fe3O4@SiO2-SnCl4 as a catalyst under ultrasound irradiation to produce pyrimido derivatives with antifungal activity against various Candida species .

Biological Activities

The biological activities of Pyrimido[4,5-b]quinoline derivatives are extensive and include:

  • Antimicrobial Activity : These compounds exhibit notable antimicrobial properties. For example, one derivative showed significant antifungal activity against Candida dubliniensis and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 8 µg/mL .
  • Anticancer Potential : Some studies have indicated that pyrimidoquinoline derivatives possess anticancer properties. They have been observed to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has also been documented. They can reduce inflammatory markers and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological efficacy of Pyrimido[4,5-b]quinoline derivatives:

  • Antifungal Efficacy : A study evaluated the antifungal activity of a series of pyrimido derivatives against multiple strains of Candida. The results indicated that certain compounds had a strong inhibitory effect on fungal growth, highlighting their potential as antifungal agents .
  • Anticancer Activity : In another study focusing on the anticancer properties of pyrimidoquinolines, researchers reported that specific derivatives could significantly inhibit the growth of breast cancer cell lines. The study suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets. For instance, docking simulations revealed binding affinities to key enzymes involved in cancer progression and inflammation pathways, suggesting a rational basis for their therapeutic effects .

Summary Table of Biological Activities

Activity Type Description Reference
AntifungalEffective against C. dubliniensis and C. albicans
AnticancerInhibits breast cancer cell proliferation
Anti-inflammatoryModulates immune response and reduces inflammatory markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrimido[4,5-b]quinoline core with functional modifications like 10-hexyl-8-methoxy?

  • The core structure can be synthesized via multicomponent reactions (MCRs) using aldehydes, dimedone/cyclohexanedione, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one under microwave or ultrasonic irradiation, achieving yields up to 99% . For derivatives with alkyl chains (e.g., 10-hexyl), functionalized aldehydes or amines are introduced during cyclization. Methoxy groups (e.g., 8-methoxy) are typically incorporated via pre-functionalized precursors or post-synthetic modifications. Catalysts like Zr-based MOFs or PWA/CS/NiCo2O4 nanoparticles enhance regioselectivity and yield .

Q. How are structural features of 10-hexyl-8-methoxy derivatives validated experimentally?

  • Nuclear Magnetic Resonance (NMR): Distinct peaks for the hexyl chain (δ ~0.8–1.6 ppm for CH2/CH3) and methoxy group (δ ~3.8–4.0 ppm) confirm substitution .
  • Mass Spectrometry (MS): High-resolution MS matches theoretical molecular weights (e.g., C21H25N3O5 expected m/z: 423.18) .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the planarity of the quinoline ring and substituent orientation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Anticancer: MTT assays using cancer cell lines (e.g., HCT-116, MCF-7) to measure IC50 values. Mechanistic follow-ups include flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Antimicrobial: Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC values .

Advanced Research Questions

Q. How do substituents (e.g., 10-hexyl, 8-methoxy) influence the compound’s HDM2/p53 interaction in anticancer studies?

  • The hexyl chain enhances lipophilicity, improving membrane permeability, while the methoxy group stabilizes π-π interactions with HDM2’s hydrophobic pocket. SAR studies show trifluoromethyl or halogens at C-9 increase binding affinity by 2–3-fold compared to unsubstituted analogs. Nitro groups are not essential but may improve redox-mediated DNA damage .
  • Experimental Design:

  • Docking simulations (AutoDock Vina) to predict binding modes.
  • Surface plasmon resonance (SPR) to quantify HDM2 binding kinetics.
  • Western blotting to validate p53 stabilization and downstream targets (e.g., Bax, Bcl-2) .

Q. What contradictions exist in reported reactivity of the 5-position in pyrimido[4,5-b]quinoline derivatives?

  • : Nucleophilic attack occurs predominantly at C-5 due to electron deficiency .
  • Contradiction: Fluorinated derivatives (e.g., CF3 at C-5) show reduced reactivity in Suzuki couplings, attributed to steric hindrance and electronic withdrawal .
  • Resolution: Use bulky bases (e.g., Cs2CO3) or transition metal catalysts (e.g., Pd(PPh3)4) to activate the 5-position for cross-coupling reactions .

Q. How can catalytic systems be optimized for scalable synthesis of 10-hexyl-8-methoxy derivatives?

  • Catalyst Screening: Compare Zr-UiO-66-PDC-SO3H (yield: 85–92%, reusable 5×) vs. PWA/CS/NiCo2O4 (yield: 78–88%, magnetic recovery) .
  • Solvent Systems: Ethanol/water mixtures under ultrasound reduce reaction time from 24h to 2h vs. conventional heating .
  • Scale-Up Challenges: Aggregation of nano-catalysts at >10g scale requires surface functionalization (e.g., PEGylation) to maintain dispersion .

Methodological Insights

Q. How to address low yields in the final cyclization step of 10-hexyl derivatives?

  • Issue: Steric hindrance from the hexyl chain slows cyclization.
  • Solutions:

  • Use high-boiling solvents (e.g., DMF) at 120–140°C to overcome energy barriers.
  • Introduce directing groups (e.g., -NH2) to orient reactants .
  • Apply microwave irradiation (300W, 100°C) to accelerate kinetics .

Q. What analytical techniques resolve overlapping NMR signals in methoxy-substituted analogs?

  • 2D NMR: COSY and HSQC distinguish methoxy (δ 3.8–4.0 ppm) from adjacent CH2 groups.
  • Deuteration: Exchangeable protons (e.g., NH) are identified via D2O shake .
  • Dynamic NMR: Variable-temperature studies (e.g., –40°C to 25°C) separate rotameric peaks .

Critical Analysis of Evidence

  • Discrepancies in catalytic efficiency (e.g., MOFs vs. nanoparticles) highlight the need for substrate-specific optimization .
  • The role of methoxy groups in redox activity (e.g., ROS generation) remains underexplored compared to halogen substituents .

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